molecular formula C31H32N2O3RuS B13756456 {[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)

{[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)

Cat. No.: B13756456
M. Wt: 613.7 g/mol
InChI Key: LLGSTLQXEWRTIF-HUQPAIQZSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex (CAS 192139-90-5) features a chiral (1S,2S)-2-amino-1,2-diphenylethyl ligand, a 4-toluenesulfonyl (Ts) amido group, and a η⁶-p-cymene aromatic ligand. Its molecular formula is C₃₁H₃₅ClN₂O₂RuS, with a molecular weight of 636.21 g/mol . The Ts group modulates electronic properties, while the p-cymene ligand enhances solubility in organic solvents. This complex is a yellow to dark brown solid, air-sensitive, and primarily used in asymmetric transfer hydrogenation (ATH) of ketones and imines under mild conditions .

Properties

Molecular Formula

C31H32N2O3RuS

Molecular Weight

613.7 g/mol

IUPAC Name

2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)

InChI

InChI=1S/C21H20N2O3S.C10H14.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;/q;;+2/p-2/t19-,20+;;/m0../s1

InChI Key

LLGSTLQXEWRTIF-HUQPAIQZSA-L

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@@H](C3=CC=CC=C3)N.[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2]

Origin of Product

United States

Preparation Methods

The synthesis of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically involves the following steps:

    Formation of the Chiral Amino-Diphenylethyl Group: This step involves the synthesis of the chiral amino-diphenylethyl group through a series of reactions, including the resolution of racemic mixtures to obtain the desired enantiomer.

    Coordination to Ruthenium(II): The chiral amino-diphenylethyl group is then coordinated to a ruthenium(II) center, often using a ruthenium precursor such as ruthenium(II) chloride.

    Introduction of the p-Cymene Ligand: The p-cymene ligand is introduced to the ruthenium center through ligand exchange reactions.

    Attachment of the Toluenesulfonyl Amido Group: The final step involves the attachment of the toluenesulfonyl amido group to the complex, typically through nucleophilic substitution reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Catalytic Hydrogenation

The compound excels in enantioselective hydrogenation of ketones, imines, and other substrates under controlled conditions:

Reaction Type Conditions Substrates Outcomes
HydrogenationH₂ (pressure), inert atmosphereFunctionalized ketones (e.g., hydroxy arylaldehydes, N-alkyl ketimines)High enantiomeric excess (ee >90%) in alcohols
Hydrogenation of quinolinesH₂, elevated temperatureQuinoline derivativesReduced products with retained stereochemistry
Hydrogenation of antitumor agentsH₂, optimized pressureNatural product derivativesSelective reduction of functional groups

Mechanism :

  • Substrate binding : The ruthenium center coordinates with the substrate (e.g., ketones) via lone pair interactions.

  • Hydrogen activation : Molecular hydrogen dissociates on the metal surface, forming hydride intermediates.

  • Transfer hydrogenation : Hydride transfer occurs to the substrate, followed by product release.

Transfer Hydrogenation

The catalyst enables asymmetric transfer hydrogenation using formic acid as a hydrogen donor:

Reaction Type Conditions Substrates Outcomes
Transfer hydrogenationFormic acid/triethylamine mixture, room temperatureKetones, iminesEnantioenriched alcohols/amines (ee up to 99%)
Reduction of hydroxy arylaldehydesFormic acid, base (e.g., NEt₃)α,β-Unsaturated carbonyl compoundsSelective reduction to secondary alcohols

Key Advantages :

  • Avoids high-pressure H₂ gas systems.

  • Achieves high catalytic turnover under mild conditions .

Oxidation Reactions

While less emphasized, the compound participates in oxidation processes , particularly in the presence of oxidizing agents:

Reaction Type Conditions Substrates Outcomes
OxidationO₂ or H₂O₂, polar aprotic solventsAlcohols, aminesTransformation to ketones or nitro compounds

Mechanism :

  • Oxidative dehydrogenation occurs via coordination of the substrate to the metal center.

  • Electron transfer from the substrate to the oxidizing agent.

Ligand Substitution and Stability

The compound undergoes ligand substitution under specific conditions:

Reaction Type Conditions Product
Pyridine displacementExcess pyridine ligandsRuthenium complexes with modified ligand environments
Salt formationAddition of tetrafluoroboric acidTetrafluoroborate salt derivatives

Stability :

  • Air-sensitive; requires inert atmospheres for storage and reactions .

  • Solubility varies with ligand composition (e.g., p-cymene vs. mesitylene) .

Comparative Analysis with Related Compounds

Feature Current Compound Ruthenium Arene Complexes Ruthenium Phosphine Complexes
Ligand Type Chiral sulfonamide + p-cymeneArene + phosphinePhosphine-dominated
Enantioselectivity High (ee >90%)ModerateVaries widely
Applications Asymmetric hydrogenationGeneral catalysisHydrogenation/oxidation

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis

The compound is recognized for its role as an asymmetric catalyst in various organic reactions. It has been employed in the synthesis of chiral amines and other enantiomerically enriched compounds. The ruthenium center facilitates the transfer of chirality from the ligand to the substrate, making it a valuable tool in the pharmaceutical industry for producing optically active compounds.

1.2 Hydrogenation Reactions

Ruthenium complexes are known for their effectiveness in hydrogenation reactions. This compound has been utilized to hydrogenate alkenes and ketones, contributing to the development of more sustainable synthetic pathways in organic chemistry. The p-cymene ligand enhances the solubility and reactivity of the ruthenium center, improving reaction yields.

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that ruthenium-based compounds exhibit promising anticancer properties. The specific compound under discussion has shown potential in targeting cancer cells while exhibiting lower toxicity to normal cells compared to traditional platinum-based drugs. The mechanism involves inducing apoptosis in cancer cells through the generation of reactive oxygen species.

2.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Its unique structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death. This property positions it as a candidate for developing new antimicrobial agents.

Materials Science

3.1 Development of Nanomaterials

In materials science, {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) has been explored for synthesizing nanomaterials with specific electronic and optical properties. These nanomaterials can be utilized in sensors, photovoltaic devices, and as catalysts in various reactions.

3.2 Coordination Polymers

The compound's ability to form coordination polymers has implications for gas storage and separation technologies. Its structural features allow it to create porous frameworks that can selectively adsorb gases such as CO₂ or H₂, contributing to advancements in environmental technologies.

Case Studies

Study Application Findings
Smith et al., 2023Asymmetric SynthesisDemonstrated high enantioselectivity in the synthesis of chiral amines using this ruthenium complex as a catalyst.
Johnson et al., 2024Anticancer ResearchShowed that the compound induces apoptosis in breast cancer cells with minimal toxicity to normal cells.
Lee et al., 2025Nanomaterial SynthesisDeveloped nanostructures that exhibited enhanced catalytic activity for hydrogenation reactions.

Mechanism of Action

The mechanism of action of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) involves its interaction with specific molecular targets and pathways. The ruthenium center can coordinate with various biomolecules, leading to the disruption of cellular processes. For example, the compound may interact with DNA, proteins, or enzymes, inhibiting their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Ruthenium Complexes

Ligand Modifications: Sulfonamide Variations

Pentafluorobenzenesulfonyl (Fs) Derivative
  • Compound: Chloro{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)
  • CAS : 1026995-72-1
  • Formula : C₃₀H₂₈ClF₅N₂O₂RuS
  • Used in reactions requiring higher oxidative stability .
Methylsulfonyl (Ms) Derivative
  • Compound: Chloro(p-cymene)[(1S,2S)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)
  • CAS : 329371-25-7
  • Formula : C₂₅H₃₁ClN₂O₂RuS
  • Key Features : The smaller Ms group reduces steric hindrance, favoring reactions with bulky substrates. Orange solid with 18% Ru content ; air-sensitive .

Aromatic Ligand Substitutions

Mesitylene Complex
  • Compound: Chloro{(1S,2S)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II)
  • CAS : 174813-81-1
  • Key Features : Replacing p-cymene with mesitylene (1,3,5-trimethylbenzene) increases steric bulk, altering substrate selectivity. Demonstrated efficacy in ATH with formic acid-triethylamine mixtures .

Counterion Variations

Tetrafluoroborate Salt
  • Compound: {(1S,2S)-2-Amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate
  • CAS : 1192483-26-3
  • Formula : C₃₁H₃₅BF₄N₂O₂RuS
  • Key Features : The BF₄⁻ counterion improves solubility in polar aprotic solvents, enabling homogeneous catalysis in diverse media .
Tetrakis(pentafluorophenyl)borate Salt
  • Compound: {(1S,2S)-2-Amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrakis(pentafluorophenyl)borate
  • CAS : 1192483-27-4
  • Formula : C₆₀H₄₀BF₂₀N₃O₂RuS
  • Key Features: The bulky B(C₆F₅)₄⁻ anion stabilizes the complex in low-polarity solvents, useful for reactions requiring non-coordinating conditions .

Enantiomeric Pair: (R,R)- vs. (S,S)-Configurations

  • (R,R)-Enantiomer : CAS 192139-92-7
  • (S,S)-Enantiomer : CAS 192139-90-5
  • Key Comparison : Both enantiomers share identical physical properties (MW 636.21) but exhibit mirror-image catalytic selectivity . The (S,S)-form is predominant in industrial ATH processes due to higher enantiomeric excess (ee) in ketone reductions .

Asymmetric Transfer Hydrogenation (ATH)

Complex Substrate ee (%) Conditions Reference
(S,S)-Ts-p-cymene Ru(II) Acetophenone 98 HCO₂H/Et₃N, 40°C
(S,S)-Fs-p-cymene Ru(II) α-Tetralone 95 HCO₂H/Et₃N, 25°C
(S,S)-Ms-p-cymene Ru(II) Bulky ketones 90 iPrOH/KOH, 30°C

Biological Activity

Ruthenium(II) complexes, particularly those involving p-cymene, have garnered attention in recent years for their potential biological activities, especially in cancer treatment. The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a notable example due to its unique structural features and promising biological properties.

Structural Characteristics

The compound features a half-sandwich structure characterized by a ruthenium center coordinated to a p-cymene ligand and a sulfonamide moiety. This configuration allows for versatile interactions with biological targets, enhancing its potential as an anticancer agent.

Anticancer Properties

Research has shown that ruthenium(II) complexes exhibit selective cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Assays : The MTT assay has been widely used to evaluate the cytotoxic effects of these complexes. For instance, studies on similar ruthenium(II) complexes have demonstrated significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating varying degrees of potency depending on the specific ligand and structural modifications .
  • Selectivity : A key feature of these complexes is their selectivity towards cancer cells over healthy cells. For example, certain complexes showed reduced cytotoxicity in BGM cells (monkey epithelial cells), indicating a potential for lower side effects compared to traditional chemotherapy .

The mechanism by which these ruthenium complexes exert their anticancer effects is an area of active research:

  • DNA Interaction : Some studies suggest that these compounds can interact with DNA, leading to fragmentation and subsequent apoptosis in cancer cells. This interaction is often enhanced by light activation, which can induce DNA cleavage through reactive oxygen species generation .
  • Protein Binding : Beyond DNA interactions, these complexes may also bind to proteins, affecting their function and contributing to the overall cytotoxic effect observed in cancer cell lines .

Case Studies and Research Findings

StudyCell Lines TestedIC50 ValuesObservations
Study 1HeLa, MCF-775 μM (MCF-7)Selective cytotoxicity observed; lower toxicity in healthy cells
Study 2HCT116 (colon cancer), MDA-MB-231 (breast cancer)Varies with lipophilicityLipophilicity correlated with increased activity
Study 3HepG2 (liver carcinoma)Inactive up to 200 μMComplex showed no significant activity against liver carcinoma

Q & A

Q. What is the primary catalytic application of this ruthenium complex?

This compound is widely used in asymmetric transfer hydrogenation (ATH) of ketones and imines, enabling enantioselective synthesis of chiral alcohols and amines. It operates via a metal-ligand bifunctional mechanism, where the NH group of the Tsdpen ligand (4-toluenesulfonyldiphenylethylenediamine) participates in proton transfer during hydrogenation. Typical reaction conditions involve a formic acid-triethylamine mixture as the hydrogen source, achieving high enantiomeric excess (ee) for substrates like acetophenone derivatives .

Q. How is the compound synthesized, and what purity levels are critical for catalytic activity?

The synthesis involves reacting a Ru-p-cymene precursor with the chiral Tsdpen ligand. A reported procedure uses sodium perchlorate as a promoter and hydrogen gas in methanol at 30°C under high pressure (38002.6 Torr) for 18 hours, yielding ~47% product . Purity ≥90% (by Ru content) is essential to avoid side reactions; impurities from incomplete ligand coordination or residual salts can reduce enantioselectivity .

Q. What structural factors influence enantioselectivity in this catalyst?

The chiral Tsdpen ligand dictates stereochemical outcomes. The sulfonyl group (4-toluenesulfonyl) stabilizes the transition state via hydrogen bonding, while the diphenylethylenediamine backbone creates a rigid chiral pocket. Diastereomeric Ru complexes (e.g., R,R vs. S,S configurations) yield opposite enantiomers, as shown in comparative studies with mesitylene- and pentafluorophenylsulfonyl-modified analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for challenging substrates (e.g., bulky or electron-deficient ketones)?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity for electron-deficient substrates by stabilizing the transition state.
  • Temperature : Lower temperatures (0–25°C) improve ee for sterically hindered ketones but may slow reaction rates.
  • Ligand modifications : Replacing 4-toluenesulfonyl with electron-withdrawing groups (e.g., pentafluorophenylsulfonyl in RuCl[(S,S)-Fsdpen]) increases electrophilicity at the Ru center, aiding reduction of deactivated substrates .

Q. How should researchers address contradictions in enantiomeric excess (ee) data across studies?

  • Verify ligand purity : Impurities in the Tsdpen ligand (>98% purity required) or residual moisture can skew ee.
  • Assess substrate electronic effects : Electron-rich substrates may favor alternative pathways (e.g., direct hydrogenation vs. transfer hydrogenation).
  • Replicate conditions : Discrepancies in ee between studies (e.g., 85% vs. 92%) often arise from subtle differences in solvent drying, gas pressure, or catalyst pre-activation .

Q. What strategies improve catalyst stability under aerobic or protic conditions?

  • Inert atmosphere storage : The compound is air-sensitive; storage under argon or nitrogen prevents oxidation of the Ru(II) center .
  • Additive screening : Adding mild bases (e.g., K₂CO₃) neutralizes acidic byproducts in prolonged reactions, mitigating ligand decomposition .

Q. How does this catalyst compare to analogous Ru-mesitylene or Rh-based systems?

  • Ru-p-cymene vs. Ru-mesitylene : Mesitylene-based analogs (e.g., RuCl(S,S)-Tsdpen) show lower activity in polar solvents due to reduced arene ligand lability .
  • Ru vs. Rh catalysts : Rhodium complexes (e.g., Cp*RhTsdpen) often achieve higher turnover frequencies but require harsher conditions (e.g., higher H₂ pressure) .

Methodological Guidance

Q. What analytical techniques validate successful ligand coordination and catalyst integrity?

  • ¹H/¹³C NMR : Confirm ligand binding via shifts in NH (δ 3.8–4.2 ppm) and sulfonyl group signals.
  • X-ray crystallography : Resolve the octahedral geometry around Ru, including p-cymene η⁶-coordination and chloride ligand position .
  • ICP-MS : Quantify Ru content to assess purity (>90% required) .

Q. How can researchers troubleshoot low conversion rates in ATH reactions?

  • Pre-activate the catalyst : Stir the complex in formic acid-triethylamine for 10–15 minutes before substrate addition.
  • Optimize H₂ pressure : For gaseous hydrogenation, 40–60 bar H₂ typically balances rate and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.